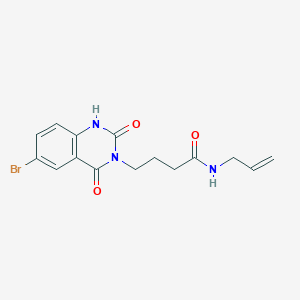
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is a complex organic compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a quinazolinone core, which is known for its biological activity, and a bromine atom that can participate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide typically involves multiple steps, starting from readily available precursors. One common route involves the bromination of a quinazolinone derivative, followed by the introduction of the butanamide side chain through a series of condensation reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反应分析
Types of Reactions
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form different functional groups.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can produce a variety of substituted quinazolinones.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for drug development and biochemical studies.
Medicine: Preliminary studies suggest potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: It can be used in the development of new materials and chemical processes.
作用机制
The mechanism by which 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide exerts its effects involves interactions with specific molecular targets. The quinazolinone core can bind to enzymes or receptors, modulating their activity. The bromine atom may also play a role in these interactions, either through direct binding or by facilitating the formation of reactive intermediates.
相似化合物的比较
Similar Compounds
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)butanoic Acid: This compound shares the quinazolinone core and bromine atom but differs in the side chain.
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: Similar structure with a different substituent on the butanamide side chain.
Uniqueness
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide is unique due to its specific side chain, which can influence its chemical reactivity and biological activity
属性
IUPAC Name |
4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-prop-2-enylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-2-7-17-13(20)4-3-8-19-14(21)11-9-10(16)5-6-12(11)18-15(19)22/h2,5-6,9H,1,3-4,7-8H2,(H,17,20)(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXNLZZFLVELJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(2-Allylphenoxy)methyl]-1H-benzimidazole](/img/structure/B2402596.png)

![furan-3-yl(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)methanone](/img/structure/B2402599.png)
![4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2402601.png)
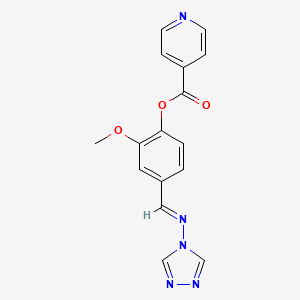

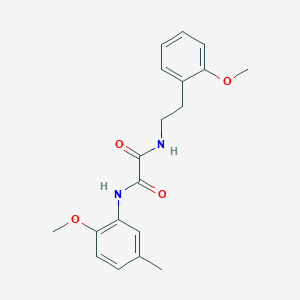
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2402608.png)
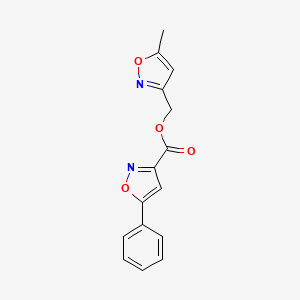
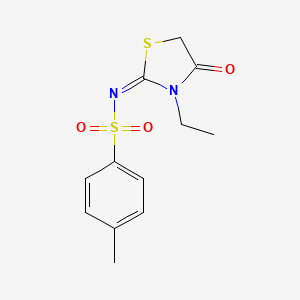
![3-[2-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2402615.png)
![1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2402616.png)
![2-(1,2-benzoxazol-3-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2402617.png)
![4-[(2,3-dihydro-1H-indol-1-yl)methyl]oxan-4-ol](/img/structure/B2402618.png)
